4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Overview
Description
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is a fluorinated triazole derivative. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-5-(trifluoromethyl)-1H-pyrazole with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as kinase inhibitors for cancer treatment.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is used in the development of advanced materials, including corrosion inhibitors and semiconductors.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell proliferation. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target kinases .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 4-Methyl-5-(trifluoromethyl)-1,2,3-triazole
- 4-Methyl-5-(trifluoromethyl)-tetrazole
Uniqueness
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of both a methyl and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)9-10-3(11)8/h1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLCOCIDNHEROZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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